1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers
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Overview
Description
1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, a mixture of diastereomers, is a chemical compound characterized by its unique structural features. This compound consists of a cyclohexyl ring substituted with a trifluoroethyl group and a methanamine group, forming a complex molecular structure. The presence of the trifluoroethyl group imparts significant chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl ring The trifluoroethyl group is introduced through a series of reactions, including halogenation, nucleophilic substitution, and reduction processes
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to optimize the production process. Quality control measures, including chromatography and spectroscopy, are implemented to verify the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoroethyl group, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the cyclohexyl ring, modified trifluoroethyl groups, and different amine derivatives. These products are often used as intermediates in further chemical syntheses.
Scientific Research Applications
1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride is compared with other similar compounds, such as:
1-[3-(ethyl)cyclohexyl]methanamine hydrochloride: Lacks the trifluoro group, resulting in different chemical and physical properties.
1-[3-(propyl)cyclohexyl]methanamine hydrochloride: Contains a propyl group instead of the trifluoroethyl group, leading to variations in reactivity and biological activity.
1-[3-(butyl)cyclohexyl]methanamine hydrochloride: Features a butyl group, which affects the compound's overall structure and function.
The uniqueness of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride lies in its trifluoroethyl group, which imparts distinct properties and applications compared to similar compounds.
Properties
CAS No. |
2639453-71-5 |
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Molecular Formula |
C9H17ClF3N |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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